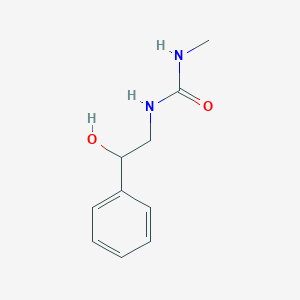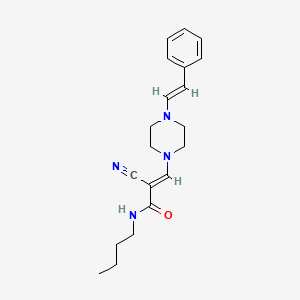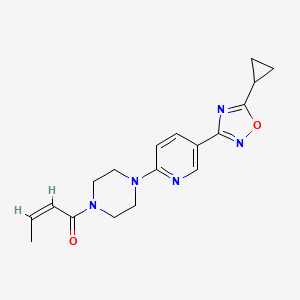
1-(2-Hydroxy-2-phenylethyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-phenylethyl)-3-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxy group and a phenylethyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea typically involves the reaction of 2-phenylethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2CH2OH+CH3NCO→C6H5CH2CH2NHCONHCH3
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The reaction mixture is typically heated to a specific temperature to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the urea moiety.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(2-oxo-2-phenylethyl)-3-methylurea.
Reduction: Formation of 1-(2-hydroxy-2-phenylethyl)-3-methylamine.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-phenylethyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea involves its interaction with specific molecular targets. The hydroxy group and the urea moiety play crucial roles in binding to these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-2-phenylethyl)-3-methylurea can be compared with other similar compounds such as:
1-(2-Hydroxy-2-phenylethyl)-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Hydroxy-2-phenylethyl)-3-phenylurea: Contains a phenyl group instead of a methyl group.
1-(2-Hydroxy-2-phenylethyl)-3-butylurea: Contains a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)12-7-9(13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKONNXSUJUWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)



![1-(4-fluorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2837448.png)
![8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2837449.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B2837451.png)
![5-Bromo-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2837452.png)
![1-[Tert-butyl(prop-2-YN-1-YL)amino]-3,3-dimethylbutan-2-one hydrochloride](/img/structure/B2837455.png)
![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide](/img/structure/B2837457.png)
![2-[(2,5-dimethylphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2837459.png)

